

Spectroscopic Profile of 3-Methyl-1-phenyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **3-Methyl-1-phenyl-1H-pyrazole**. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of pyrazole-based compounds in drug discovery and development. The guide presents a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

3-Methyl-1-phenyl-1H-pyrazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound and its derivatives in research and development settings. This guide provides the fundamental spectroscopic data and methodologies to facilitate these critical processes.

Spectroscopic Data

The following sections present the available spectroscopic data for **3-Methyl-1-phenyl-1H-pyrazole**. For clarity and ease of comparison, the quantitative data are summarized in tabular

format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ^1H NMR Spectroscopic Data for **3-Methyl-1-phenyl-1H-pyrazole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.789	Doublet of Doublets	2H, Phenyl (ortho)
7.636	Doublet	1H, Pyrazole (H5)
7.405	Triplet	2H, Phenyl (meta)
7.230	Triplet	1H, Phenyl (para)
6.226	Doublet	1H, Pyrazole (H4)
2.373	Singlet	3H, Methyl (CH_3)

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Note on ^{13}C NMR Data: Experimental ^{13}C NMR data for **3-Methyl-1-phenyl-1H-pyrazole** was not readily available in the searched literature. The following table provides the ^{13}C NMR data for a closely related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole, which can serve as an estimation for the chemical shifts of the carbon atoms in the target molecule.

Table 2: ^{13}C NMR Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole (Reference Compound)

Chemical Shift (δ) ppm	Assignment
148.1	C3/C5-Pyrazole
139.4	C-ipso (Phenyl)
138.4	C3/C5-Pyrazole
128.3	C-meta (Phenyl)
126.4	C-para (Phenyl)
124.0	C-ortho (Phenyl)
106.4	C4-Pyrazole
12.9	Methyl (CH ₃)
11.8	Methyl (CH ₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Note on IR Data: A detailed experimental IR spectrum for **3-Methyl-1-phenyl-1H-pyrazole** was not found in the available literature. The following table lists the characteristic vibrational frequencies for a similar pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-one, to provide an indication of the expected absorption bands.

Table 3: Characteristic IR Absorption Bands for 3-methyl-1-phenyl-1H-pyrazol-5-one (Reference Compound)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic
~2950-2850	C-H stretch	Methyl
~1600	C=O stretch	Amide (in pyrazolone)
~1590, ~1490	C=C stretch	Aromatic ring
~1550	C=N stretch	Pyrazole ring
~760, ~690	C-H out-of-plane bend	Monosubstituted phenyl

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **3-Methyl-1-phenyl-1H-pyrazole**

m/z	Relative Intensity (%)	Putative Fragment Ion
158.0	100.0	[M] ⁺ (Molecular Ion)
157.0	47.9	[M-H] ⁺
130.0	17.0	[M-N ₂] ⁺ or [M-C ₂ H ₄] ⁺
77.0	20.1	[C ₆ H ₅] ⁺ (Phenyl cation)
51.0	7.8	[C ₄ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These can be adapted by researchers for the specific instrumentation available in their laboratories.

NMR Spectroscopy

- **Sample Preparation:** A sample of **3-Methyl-1-phenyl-1H-pyrazole** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Parameters:**
 - Number of scans: 16-32
 - Acquisition time: ~3-4 seconds
 - Relaxation delay: 1-2 seconds
 - Spectral width: -2 to 12 ppm
- **^{13}C NMR Parameters:**
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Spectral width: 0 to 200 ppm
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

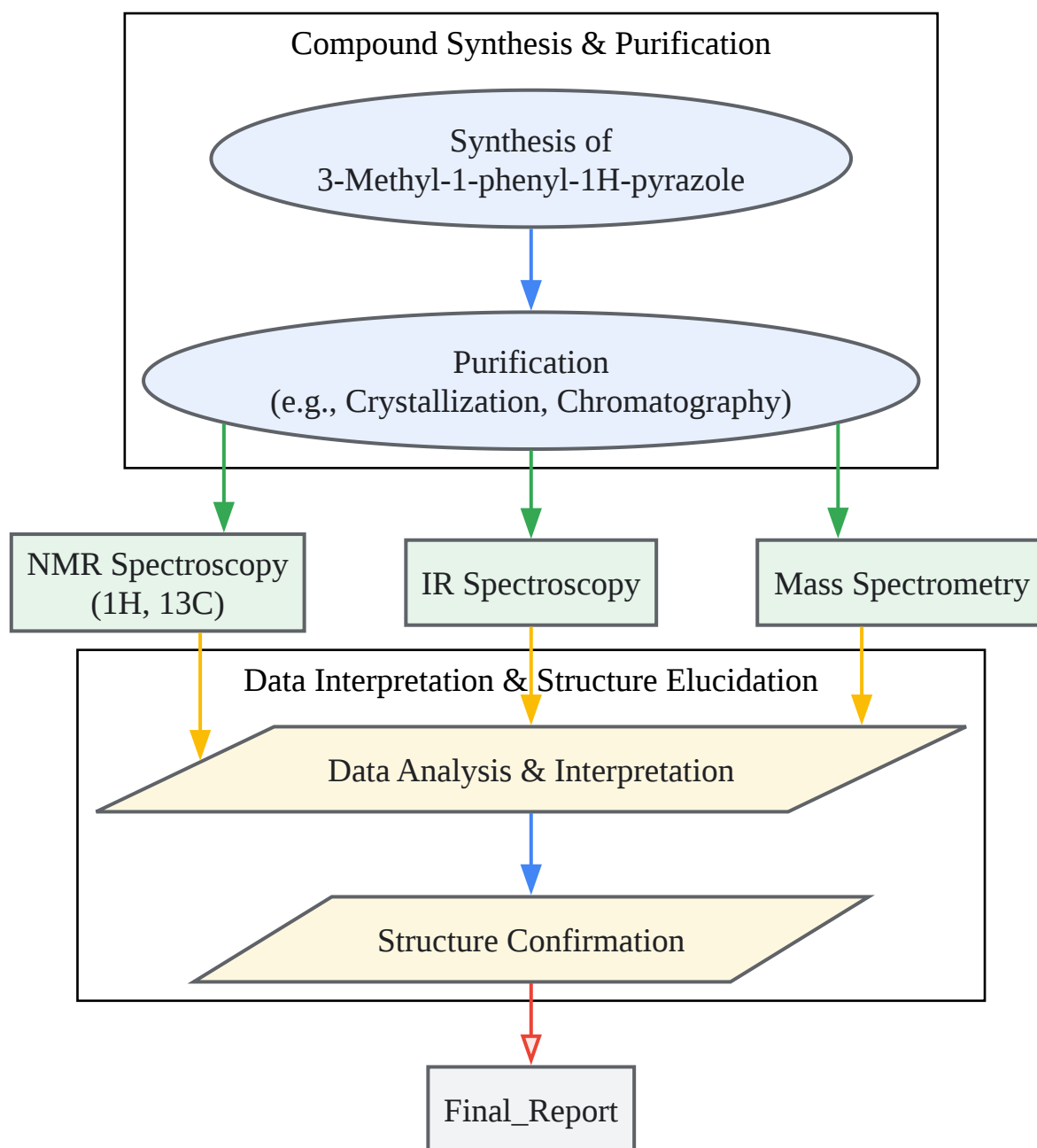
- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrumentation: An electron ionization (EI) mass spectrometer is typically used.
- Parameters:
 - Ionization mode: Electron Ionization (EI)
 - Electron energy: 70 eV
 - Source temperature: 200-250 $^{\circ}\text{C}$
 - Mass range: m/z 40-400
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be interpreted to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3-Methyl-1-phenyl-1H-pyrazole**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of **3-Methyl-1-phenyl-1H-pyrazole**. It is intended to assist researchers in their efforts to synthesize, identify, and utilize this important chemical entity in the pursuit of new therapeutic agents.

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